molecular formula C7H7N5O B6144262 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 1240528-63-5

3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B6144262
CAS RN: 1240528-63-5
M. Wt: 177.16 g/mol
InChI Key: OGEXCNFKRLCBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine” is a chemical compound with the CAS Number: 1240528-63-5. It has a molecular weight of 177.17 and its IUPAC name is 3-(5-hydrazino-1,2,4-oxadiazol-3-yl)pyridine . The compound is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, which includes “3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine”, involves the use of different substituents based on 3D QSAR outcomes . The synthesized compounds are confirmed by spectroscopic techniques .


Molecular Structure Analysis

The InChI code for “3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine” is 1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-2-1-3-9-4-5/h1-4H,8H2,(H,10,11,12) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine” are not mentioned in the search results, 1,2,4-oxadiazole derivatives have been reported to exhibit significant anti-cancer activity .


Physical And Chemical Properties Analysis

“3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine” is a powder that is stored at room temperature . It has a molecular weight of 177.17 .

Scientific Research Applications

Anticancer Activity

3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine: has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, including MCF-7 and HeLa cells. In vitro studies revealed significant cytotoxicity, with IC₅₀ values ranging from 23.5 to 45.6 µM . Further exploration of its mechanism of action and potential synergies with other compounds could lead to novel cancer therapies.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The future directions for “3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine” and similar compounds lie in their potential as anticancer drugs . Researchers are continuing to explore new 1,2,4-oxadiazole derivatives for the treatment of caspase 3-mediated cancer disease .

properties

IUPAC Name

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-2-1-3-9-4-5/h1-4H,8H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEXCNFKRLCBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252948
Record name 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine

CAS RN

1240528-63-5
Record name 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240528-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.